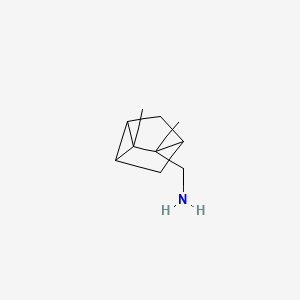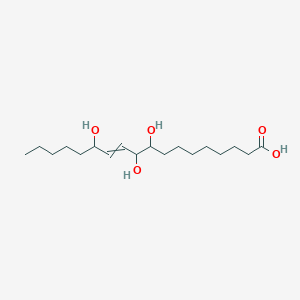
9,10,13-trihydroxyoctadec-11-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,13-trihydroxyoctadec-11-enoic acid involves the conversion of linoleic acid by microbial strains such as strain PR3. This process results in the production of two compounds: 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid . The synthesis can also be achieved through chemical methods, involving the use of specific reagents and conditions to obtain the desired stereoisomers .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. These processes are optimized to maximize yield and purity of the desired trihydroxy fatty acids. The use of specific microbial strains and controlled fermentation conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10,13-trihydroxyoctadec-11-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can lead to the formation of saturated fatty acids .
Wissenschaftliche Forschungsanwendungen
9,10,13-trihydroxyoctadec-11-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of oxygenated fatty acids. In biology, it plays a role in plant defense mechanisms and is studied for its potential antimicrobial properties . In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Industrially, it is used in the production of bio-based materials and as a precursor for various chemical syntheses .
Wirkmechanismus
The mechanism of action of 9,10,13-trihydroxyoctadec-11-enoic acid involves its interaction with specific molecular targets and pathways. In plants, it is involved in the defense response against fungal infections by disrupting the fungal cell membrane and inhibiting fungal growth . The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 9,10,13-trihydroxyoctadec-11-enoic acid include other trihydroxy fatty acids such as 9,12,13-trihydroxy-10(E)-octadecenoic acid and 9,10,13-trihydroxy-11(E)-octadecenoic acid . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific stereochemistry and the position of its hydroxyl groups.
Eigenschaften
Molekularformel |
C18H34O5 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23) |
InChI-Schlüssel |
NTVFQBIHLSPEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Synonyme |
9,10,13-trihydroxyoctadec-11-enoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



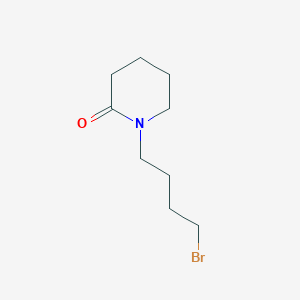
![2-Hydroxy-5-[[(5-methyl-2-furanyl)-oxomethyl]amino]benzoic acid](/img/structure/B1210074.png)



![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)
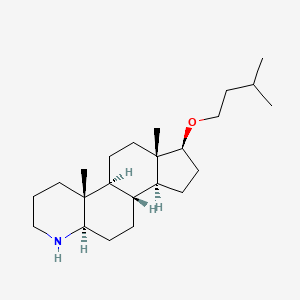

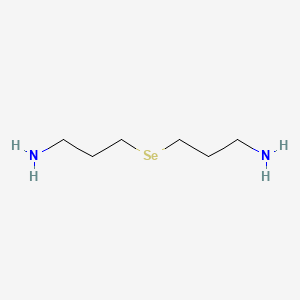
![2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid](/img/structure/B1210091.png)
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)

